molecular formula C14H14F8O4 B1597534 [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate CAS No. 487048-96-4

[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate

Cat. No.: B1597534
CAS No.: 487048-96-4
M. Wt: 398.24 g/mol
InChI Key: HGLKOBDJKGIAQC-UHFFFAOYSA-N
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Description

This fluorinated methacrylate derivative features an octafluorohexyl chain substituted with two 2-methylprop-2-enoyloxy (methacryloyloxy) groups. Synthesized via esterification of fluorinated alcohols with methacrylic acid derivatives, its structural validation likely employs crystallographic techniques (e.g., SHELX software for refinement ) and modern validation protocols .

Properties

IUPAC Name

[3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F8O4/c1-7(2)9(23)25-6-5-11(15,16)12(17,18)13(19,20)14(21,22)26-10(24)8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKOBDJKGIAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(OC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375108
Record name [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487048-96-4
Record name [3,3,4,4,5,5,6,6-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate (CAS Number: 74067-15-5) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and cytotoxicity.

  • Molecular Formula : C₇H₄F₈O₃
  • Molecular Weight : 288.092 g/mol
  • LogP : 1.8995
  • PSA (Polar Surface Area) : 43.37 Ų

The structure of the compound suggests it may possess unique interactions with biological targets due to the presence of fluorine atoms and functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds similar to this compound. The findings indicate significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Inhibition of Pathogenic Bacteria :
    • A study reported that similar fluorinated compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . This suggests a potent antibacterial activity that could be attributed to their unique chemical structure.
  • Antifungal Activity :
    • Compounds in the same category have shown antifungal properties against Candida species and other fungi. The growth inhibition zones were significantly larger compared to controls in assays measuring antifungal efficacy .

Cytotoxicity

The cytotoxic effects of this compound were assessed through MTT assays on various human cell lines.

Findings

  • Selectivity :
    • Some studies indicate that while certain derivatives exhibit strong antibacterial activity at low concentrations (e.g., MIC = 0.21 µM), they maintain a relatively low cytotoxic profile against human fibroblasts at concentrations up to 32 µg/mL . This highlights their potential for therapeutic applications where selectivity is crucial.

Data Summary

Biological ActivityObservationsReference
Antibacterial ActivityMIC = 0.21 µM against E. coli and P. aeruginosa
Antifungal ActivitySignificant inhibition against Candida spp.
CytotoxicitySafe up to 32 µg/mL on human cells

The biological activity of the compound may be linked to its ability to interact with bacterial DNA gyrase and other key proteins involved in bacterial replication and survival. Molecular docking studies suggest that these compounds form critical hydrogen bonds with amino acid residues in the active sites of target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs Identified in Literature

The following compounds share structural or functional similarities:

Compound Name Key Structural Features Fluorine Content Applications/Properties
Target Compound : [3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate Octafluorohexyl chain, dual methacrylate termini 8 F atoms High thermal stability, hydrophobic coatings, fluoropolymer precursors
Analog 1 : 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl methacrylate Octafluoroheptyl chain, hydroxyl group, trifluoromethyl 11 F atoms Reactive monomer (hydroxyl enables crosslinking), surfactants, or specialty adhesives
Analog 2 : Methyl methacrylate crosspolymer (CAS 25777–71–3) Non-fluorinated, spherical microspheres with dicalcium phosphate 0 F atoms Biomedical composites, controlled-release systems, dental materials
2.2 Key Comparative Analysis
  • Fluorination Impact: The target compound’s octafluorohexyl chain enhances hydrophobicity and chemical inertness compared to non-fluorinated analogs like the methyl methacrylate crosspolymer . However, Analog 1’s additional trifluoromethyl and hydroxyl groups introduce polar reactivity, balancing hydrophobicity with functional versatility . Fluorine content correlates with thermal stability: the target compound likely outperforms non-fluorinated methacrylates in high-temperature applications (e.g., aerospace coatings).
  • Functional Groups :

    • The hydroxyl group in Analog 1 allows for post-polymerization modifications (e.g., crosslinking), whereas the target compound’s pure methacrylate termini favor rapid radical polymerization.
    • Both analogs lack the dual esterification seen in the target compound, which may influence polymer backbone rigidity.
  • Applications :

    • Target Compound : Ideal for fluoropolymer synthesis, water-repellent coatings, and anti-fouling surfaces.
    • Analog 1 : Suited for reactive resins or adhesives requiring tunable hydrophobicity .
    • Analog 2 : Used in biomedical composites due to biocompatibility and spherical morphology .
2.3 Research Findings
  • Crystallographic Validation : Structural elucidation of such fluorinated compounds relies heavily on tools like SHELXL for refinement , though validation protocols emphasize addressing disorder in fluorinated chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate

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